![molecular formula C13H10N4 B351713 2-(Pyridin-2-yl)quinazolin-4-amine CAS No. 40172-82-5](/img/structure/B351713.png)
2-(Pyridin-2-yl)quinazolin-4-amine
Overview
Description
2-(Pyridin-2-yl)quinazolin-4-amine is a heterocyclic compound that features a quinazoline core structure substituted with a pyridine ring at the 2-position and an amine group at the 4-position. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have also been associated with the inhibition of biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
Related quinazolinone compounds have been found to inhibit biofilm formation inPseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together . These compounds also impede the twitching motility of Pseudomonas cells, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
Related compounds have been found to inhibit the quorum sensing system inPseudomonas aeruginosa , which is a communication system that bacteria use to coordinate gene expression according to the local density of their population.
Result of Action
Related compounds have been found to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa without affecting bacterial growth . This suggests that these compounds may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been found to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
Cellular Effects
Some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa . They also decreased cell surface hydrophobicity compromising bacterial cells adhesion .
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit the quorum sensing system in Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)quinazolin-4-amine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide.
Substitution at the 2-Position:
Amination at the 4-Position: The amine group at the 4-position can be introduced through a reductive amination reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include microwave-assisted synthesis and metal-catalyzed reactions to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyridine or quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine derivatives, halogenated quinazolines.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazolines .
Scientific Research Applications
Synthesis of 2-(Pyridin-2-yl)quinazolin-4-amine
The synthesis of this compound typically involves multi-step reactions that incorporate pyridine and quinazoline moieties. Various synthetic methodologies have been reported, including palladium-catalyzed reactions and microwave-assisted synthesis, which enhance yield and reduce reaction times. For example, derivatives of quinazoline have been synthesized using boronic acids in Suzuki reactions, yielding compounds with promising antibacterial properties .
Anticancer Properties
Quinazoline derivatives, including this compound, have shown potent anticancer activity. They inhibit key enzymes involved in cancer progression, such as histone deacetylases and carbonic anhydrases. Recent studies have highlighted their efficacy against various cancer cell lines, including breast cancer and solid tumors . The compound's ability to modulate drug resistance mechanisms through inhibition of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) has also been documented .
Cardiovascular Applications
Another significant application lies in cardiology, where derivatives of this compound have been identified as selective inhibitors of ion channels such as Kv 1.5. These inhibitors are crucial for developing treatments for atrial fibrillation by prolonging the effective refractory period without pro-arrhythmic effects . This selectivity enhances their therapeutic potential while minimizing side effects associated with conventional antiarrhythmic agents.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been extensively studied. Compounds derived from this compound exhibit activity against both gram-positive and gram-negative bacteria. Studies indicate that certain derivatives outperform standard antibiotics, making them candidates for further development in combating resistant strains .
Anticancer Efficacy Evaluation
A recent study evaluated a series of quinazoline derivatives for their cytotoxic effects on cancer cell lines. The results demonstrated that specific substitutions on the quinazoline ring enhanced the anticancer activity significantly compared to unsubstituted analogs . This study emphasizes the importance of structural modifications in optimizing therapeutic efficacy.
Cardiovascular Drug Development
In a preclinical model assessing the effects of Kv 1.5 inhibitors on atrial fibrillation, compounds based on this compound showed promising results in prolonging the effective refractory period without inducing arrhythmias . These findings support further investigation into their clinical applications.
Summary of Applications
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2-ylamine: Lacks the pyridine ring, resulting in different biological activities.
2-(Pyridin-4-yl)quinazolin-4-amine: Similar structure but with the pyridine ring at the 4-position, leading to variations in reactivity and biological effects.
4-Aminoquinazoline: Contains an amine group at the 4-position but lacks the pyridine ring, affecting its pharmacological properties.
Uniqueness
2-(Pyridin-2-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development. Its ability to inhibit multiple kinases and interact with various receptors highlights its potential as a versatile therapeutic agent .
Biological Activity
2-(Pyridin-2-yl)quinazolin-4-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of both quinazoline and pyridine moieties, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The chemical structure of this compound is represented as follows:
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
1. Antitumor Activity
- Mechanism of Action : The compound has shown potential as an inhibitor of various cancer cell lines, primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Case Study : In a study evaluating antiproliferative effects, derivatives of quinazoline were tested against HeLa and A549 cell lines, demonstrating IC50 values in the low micromolar range (0.021 to 0.058 μM) which indicates strong growth inhibition .
2. Antimicrobial Properties
- In Vitro Studies : The compound has been evaluated for its antibacterial activity, with results indicating effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be as low as 1.6 μg/ml, suggesting potent antimicrobial effects .
- Mechanism : The mechanism is believed to involve interference with bacterial DNA gyrase, which is critical for DNA replication and transcription.
3. Antimalarial Activity
- Research Findings : Recent studies have highlighted the potential of quinazolinone derivatives, including this compound, as inhibitors of PfATP4, a sodium pump crucial for Plasmodium falciparum survival .
- Efficacy in Animal Models : In mouse models infected with malaria parasites, the compound exhibited a reduction in parasitemia by approximately 30% at doses of 40 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Various studies have explored the SAR by altering substituents on the quinazoline ring:
Substituent Position | Compound Variant | EC50 (μM) | Activity Description |
---|---|---|---|
8-position | 10r | 0.038 | Moderate potency against parasites |
8-position | 10s | 0.067 | Decreased potency compared to benchmark |
4-pyridyl variant | 10t | 0.177 | Approximately ninefold less active than lead compounds |
This table illustrates how specific changes can enhance or diminish the activity against target cells or pathogens.
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that while some derivatives show promising activity, they often suffer from poor metabolic stability and solubility:
Properties
IUPAC Name |
2-pyridin-2-ylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJLXTFDNXURTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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